molecular formula C21H25ClCuN2 B8118380 CID 102050493

CID 102050493

Cat. No.: B8118380
M. Wt: 404.4 g/mol
InChI Key: QHEXXJIUVNWNRT-UHFFFAOYSA-M
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Description

CID 102050493 (exact chemical name unspecified in available literature) is a compound identified through advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and vacuum distillation fractionation . The compound’s isolation and characterization involve fractionation of crude extracts, with this compound being enriched in specific distillation fractions (Figure 1C) .

Properties

InChI

InChI=1S/C21H25N2.ClH.Cu/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;;/h7-13H,1-6H3;1H;/q;;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHEXXJIUVNWNRT-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)N2C=CN([CH]2)C3=C(C=C(C=C3C)C)C)C.[Cl-].[Cu+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClCuN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 102050493 typically involves the reaction of 1,3-bis(2,4,6-trimethylphenyl)imidazolium chloride with a copper(II) chloride precursor under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and involves the use of solvents such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired complex .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production would also require stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

CID 102050493 can undergo various chemical reactions, including:

    Oxidation: The copper(II) center can participate in redox reactions, potentially being reduced to copper(I) or oxidized to copper(III) under specific conditions.

    Substitution: The chlorocuprio moiety can be substituted with other ligands, such as phosphines or amines, to form new complexes.

    Coordination: The dihydroimidazole ligand can coordinate with other metal centers, forming bimetallic or polymetallic complexes.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation reactions, and various ligands such as triphenylphosphine or ethylenediamine for substitution and coordination reactions. These reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield copper(I) or copper(III) complexes, while substitution reactions can produce a variety of ligand-substituted copper complexes.

Scientific Research Applications

CID 102050493 has several scientific research applications:

Mechanism of Action

The mechanism by which CID 102050493 exerts its effects involves the coordination of the copper(II) center with various substrates. This coordination can facilitate electron transfer processes, making the compound an effective catalyst. The dihydroimidazole ligand also plays a crucial role in stabilizing the copper center and enhancing its reactivity .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

CID 102050493 is structurally analogous to oscillatoxin derivatives (Figure 1 in ) and functionally comparable to boronic acid-based compounds (). Key comparisons include:

Table 1: Physicochemical Properties of this compound and Analogues
Property This compound Oscillatoxin D (CID 101283546) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula Not specified C₂₈H₄₀O₇ C₆H₅BBrClO₂
Molecular Weight Not specified 480.6 g/mol 235.27 g/mol
LogP (Partition Coeff.) Not available 4.2 (predicted) 2.15 (XLOGP3)
Solubility (Log S) Not available -4.1 (ESOL) -2.99 (ESOL)
Bioavailability Score Not available 0.55 0.55
Key Functional Groups Likely polyketide Epoxide, cyclic ether Boronic acid, halogen substituents
Key Observations:

Structural Divergence: this compound shares a polyketide backbone with oscillatoxins but lacks the methyl or epoxide groups seen in oscillatoxin D (CID 101283546) and 30-methyl-oscillatoxin D (CID 185389) .

Analytical Differentiation: GC-MS and LC-ESI-MS are critical for distinguishing this compound from isomers. For example, in-source collision-induced dissociation (CID) mass spectrometry can differentiate positional isomers, as demonstrated in ginsenoside analysis .

Functional Implications :

  • Oscillatoxins exhibit toxin-like activity, while boronic acids are often enzyme inhibitors. This compound’s bioactivity profile remains uncharacterized but may align with natural product toxicity or antimicrobial roles .

Q & A

Advanced Research Questions

How to resolve contradictions in experimental data for this compound?

Methodological Answer:

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, and computational modeling) to confirm structural or functional properties .
  • Error analysis : Quantify uncertainties (e.g., instrument precision) and statistically compare datasets (e.g., ANOVA for batch variations) .
  • Iterative refinement : Re-examine assumptions (e.g., purity of starting materials) and adjust hypotheses based on emergent patterns .

What methodologies optimize the characterization of this compound’s reactive intermediates?

Methodological Answer:

  • Time-resolved spectroscopy : Use techniques like stopped-flow UV-Vis or cryo-trapping to capture transient species .
  • Computational modeling : Pair experimental data with DFT calculations to predict intermediate stability and reaction pathways .
  • Cross-disciplinary collaboration : Engage with specialists in photochemistry or surface science to interpret complex mechanistic data .

How to integrate interdisciplinary approaches in studying this compound’s biological interactions?

Methodological Answer:

  • Hybrid frameworks : Combine biochemical assays (e.g., enzyme inhibition studies) with materials science methods (e.g., SEM for morphology analysis) .
  • Ethical review : For in vivo studies, obtain institutional approvals and align with ARRIVE guidelines for ethical animal use .
  • Data fusion : Use machine learning to integrate heterogeneous datasets (e.g., bioactivity + structural data) for predictive modeling .

Tables for Quick Reference

Table 1: Key Methodological Frameworks

FrameworkApplication to this compound ResearchEvidence Source
FINER Criteria Refining hypotheses for grant proposals
PICOT Structuring pharmacokinetics studies
Triangulation Validating spectroscopic data

Table 2: Common Pitfalls and Solutions

PitfallSolutionEvidence Source
Vague research questionsUse iterative peer feedback
Unreproducible synthesisPre-register protocols
Data contradictionsApply error propagation analysis

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